molecular formula C7H7BrZn B14260755 bromozinc(1+);methylbenzene CAS No. 373623-33-7

bromozinc(1+);methylbenzene

Cat. No.: B14260755
CAS No.: 373623-33-7
M. Wt: 236.4 g/mol
InChI Key: QZTCDNVKZMNGHJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromozinc(1+);methylbenzene, also known as 1-bromo-2-methylbenzene, is an organozinc compound that features a bromine atom and a zinc ion attached to a methylbenzene (toluene) ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylbenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). This reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Coupling Reactions: Catalysts like copper or palladium are employed along with suitable ligands and bases.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Typically results in the formation of benzoic acid derivatives.

    Coupling: Produces biaryl compounds or other complex organic molecules.

Scientific Research Applications

Bromozinc(1+);methylbenzene is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of bromozinc(1+);methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in coupling reactions, the zinc atom facilitates the transfer of the organic group to the catalyst, forming a new carbon-carbon bond . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the zinc ion, which imparts distinct reactivity and facilitates specific types of reactions, such as cross-coupling, that are not as readily achieved with other brominated toluene derivatives .

Properties

CAS No.

373623-33-7

Molecular Formula

C7H7BrZn

Molecular Weight

236.4 g/mol

IUPAC Name

bromozinc(1+);methylbenzene

InChI

InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

QZTCDNVKZMNGHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.